molecular formula C8H16OSi B8808082 1-Trimethylsilyloxy-4-pentyne

1-Trimethylsilyloxy-4-pentyne

Cat. No.: B8808082
M. Wt: 156.30 g/mol
InChI Key: GNMBHMZOJBZFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trimethylsilyloxy-4-pentyne is a useful research compound. Its molecular formula is C8H16OSi and its molecular weight is 156.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Trimethylsilyloxy-4-pentyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Trimethylsilyloxy-4-pentyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

trimethyl(pent-4-ynoxy)silane

InChI

InChI=1S/C8H16OSi/c1-5-6-7-8-9-10(2,3)4/h1H,6-8H2,2-4H3

InChI Key

GNMBHMZOJBZFNJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCC#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(pent-4-yn-1-yloxy)silane: Synthesis, Handling, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Silyl-Protected Alkynes in Pharmaceutical Research

In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of molecular architecture is paramount. Bifunctional molecules, which possess distinct reactive handles, serve as critical linchpins in the construction of complex pharmaceutical agents, probes, and diagnostic tools. Trimethyl(pent-4-yn-1-yloxy)silane is one such molecule, embodying a synthetically versatile platform. It features a terminal alkyne, a key participant in the Nobel Prize-winning "click chemistry," and a trimethylsilyl (TMS) ether, a widely utilized protecting group for alcohols.[1][2]

This guide provides a comprehensive technical overview of trimethyl(pent-4-yn-1-yloxy)silane, a reagent that, while not extensively cataloged commercially, is readily accessible through straightforward synthesis. We will delve into its preparation, purification, and characterization, and explore its significant applications in drug discovery, particularly in the realm of bioconjugation and the assembly of novel molecular entities. The information presented herein is intended to empower researchers to confidently synthesize and deploy this valuable chemical tool in their research and development endeavors.

Section 1: Commercial Availability and Sourcing of Precursors

While direct commercial sources for trimethyl(pent-4-yn-1-yloxy)silane are not readily identifiable, its synthesis is highly practical from commercially available starting materials. The key precursors are pent-4-yn-1-ol and a silylating agent, most commonly trimethylsilyl chloride (TMSCl) .

Table 1: Sourcing of Key Precursors

PrecursorTypical SuppliersCommon PuritiesNotes
Pent-4-yn-1-olSigma-Aldrich, TCI Chemicals, Alfa Aesar>95%
Trimethylsilyl Chloride (TMSCl)Sigma-Aldrich, TCI Chemicals, Acros Organics>98%Often sold with an inhibitor to prevent hydrolysis.

It is imperative for researchers to source high-purity starting materials to ensure a clean reaction and simplify the purification of the final product.

Section 2: Synthesis of Trimethyl(pent-4-yn-1-yloxy)silane: A Step-by-Step Protocol

The synthesis of trimethyl(pent-4-yn-1-yloxy)silane is achieved through the silylation of the hydroxyl group of pent-4-yn-1-ol. This reaction is typically carried out using trimethylsilyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Reaction Scheme:
Detailed Experimental Protocol:

Materials:

  • Pent-4-yn-1-ol (1.0 eq)

  • Trimethylsilyl chloride (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA) or imidazole (1.5 - 2.0 eq)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add pent-4-yn-1-ol and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine or imidazole to the stirred solution.

  • Silylation: Add trimethylsilyl chloride dropwise to the reaction mixture at 0 °C. A white precipitate (triethylammonium chloride or imidazolium chloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting alcohol.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield trimethyl(pent-4-yn-1-yloxy)silane as a colorless liquid.

Causality Behind Experimental Choices:
  • Inert Atmosphere: Prevents the reaction of trimethylsilyl chloride with atmospheric moisture, which would lead to the formation of hexamethyldisiloxane and reduce the yield.

  • Anhydrous Solvents: Water will react with the silylating agent and interfere with the desired reaction.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, which can otherwise catalyze the removal of the TMS protecting group or lead to side reactions.[4] Triethylamine and imidazole are commonly used due to their appropriate basicity and the ease of removal of their hydrochloride salts.

  • 0 °C Addition: The silylation reaction is exothermic. Adding the TMSCl at 0 °C helps to control the reaction rate and prevent potential side reactions.[4]

Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Pent-4-yn-1-ol in Anhydrous DCM base_add Add Base (TEA or Imidazole) at 0°C start->base_add tmscl_add Add TMSCl dropwise at 0°C base_add->tmscl_add reaction Stir at Room Temperature (1-4h) tmscl_add->reaction quench Quench with NaHCO₃ (aq) reaction->quench extract Separate Organic Layer quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Trimethyl(pent-4-yn-1-yloxy)silane distill->product

Caption: Workflow for the synthesis and purification of trimethyl(pent-4-yn-1-yloxy)silane.

Section 3: Physicochemical Properties and Handling

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value
Molecular FormulaC₈H₁₆OSi
Molecular Weight156.30 g/mol
Boiling Point~70-80 °C at reduced pressure
AppearanceColorless liquid
SolubilitySoluble in common organic solvents (DCM, THF, ether, hexanes)

Handling and Storage:

Trimethyl(pent-4-yn-1-yloxy)silane is expected to be a flammable liquid and should be handled in a well-ventilated fume hood.[5] As with most silyl ethers, it is sensitive to moisture and acidic conditions, which can lead to the cleavage of the trimethylsilyl group. Therefore, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

Section 4: Applications in Drug Development and Research

The unique bifunctional nature of trimethyl(pent-4-yn-1-yloxy)silane makes it a valuable tool in drug discovery and development.

"Click" Chemistry and Bioconjugation

The terminal alkyne functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner.

Applications in Drug Discovery:

  • Lead Optimization: Rapidly synthesize libraries of drug candidates by "clicking" the silyl-protected alkyne onto a variety of azide-containing scaffolds.

  • Bioconjugation: Attach the molecule to biomolecules such as peptides, proteins, or nucleic acids that have been modified to contain an azide group. This is useful for creating targeted drug delivery systems or probes for studying biological processes.

  • PROTACs and Molecular Glues: The triazole linker formed via click chemistry can serve as a rigid and stable component in the design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules that induce protein-protein interactions.

Conceptual Workflow: PROTAC Synthesis using Click Chemistry

PROTAC_Synthesis cluster_components PROTAC Components cluster_reagent Bifunctional Linker Precursor poi_ligand Protein of Interest (POI) Ligand + Azide (N₃) click_reaction CuAAC 'Click' Reaction poi_ligand->click_reaction e3_ligand E3 Ligase Ligand + Alkyne e3_ligand->click_reaction tms_alkyne tms_alkyne linker_formation Linker Synthesis HO-(CH₂)₃-C≡CH + E3 Ligand Precursor tms_alkyne->linker_formation linker_formation->e3_ligand protac PROTAC Molecule click_reaction->protac

Caption: Conceptual workflow for PROTAC synthesis utilizing a terminal alkyne linker derived from trimethyl(pent-4-yn-1-yloxy)silane.

Protecting Group Strategy

The trimethylsilyl ether group serves as a robust protecting group for the primary alcohol.[1] This allows for chemical transformations to be performed on the alkyne terminus without affecting the hydroxyl group. The TMS group can be easily removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF), providing orthogonal deprotection strategies in multi-step syntheses.[3]

Section 5: Quality Control and Characterization

The purity and identity of synthesized trimethyl(pent-4-yn-1-yloxy)silane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure and assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the C≡C-H stretch (around 3300 cm⁻¹) and the Si-O-C stretch (around 1100 cm⁻¹).

Conclusion

Trimethyl(pent-4-yn-1-yloxy)silane represents a valuable and readily accessible chemical tool for researchers in drug discovery and development. While not a stock chemical from major suppliers, its straightforward synthesis from common precursors makes it an attractive option for laboratories engaged in the synthesis of complex molecules. Its bifunctional nature, combining the versatility of a terminal alkyne for "click" chemistry with the utility of a silyl ether protecting group, provides a powerful platform for the construction of novel therapeutics, bioconjugates, and chemical probes. By understanding its synthesis, handling, and diverse applications, researchers can effectively leverage this molecule to accelerate their drug discovery programs.

References

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Chemical Shift of the Terminal Alkyne Proton in 1-Trimethylsilyloxy-4-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, a nuanced understanding of spectroscopic data is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the 1H NMR chemical shift of the terminal alkyne proton in 1-Trimethylsilyloxy-4-pentyne, offering a comparative perspective grounded in experimental data and theoretical principles. As Senior Application Scientists, we aim to move beyond simple data reporting, providing a causal understanding of the spectral features observed.

The precise chemical shift of a proton in a 1H NMR spectrum is a sensitive probe of its local electronic environment. For terminal alkynes, the acetylenic proton (H-C≡C-R) presents a unique spectral signature. Its chemical shift is influenced by a combination of factors, including the hybridization of the carbon atom it is attached to and the anisotropic effects of the carbon-carbon triple bond's π-electron system.

The Unsubstituted Terminal Alkyne: A Baseline

In the absence of strongly perturbing functional groups, the terminal alkyne proton typically resonates in the region of 1.7 to 3.1 ppm .[1] This relatively upfield position, compared to vinylic (4.5-6.5 ppm) or aromatic (6.5-8.0 ppm) protons, is a consequence of the cylindrical magnetic anisotropy generated by the circulating π-electrons of the triple bond. When the alkyne is oriented parallel to the applied magnetic field, the induced magnetic field opposes the external field at the location of the acetylenic proton, leading to a shielding effect.

Introducing the Trimethylsilyloxy Group: An Analysis of Substituent Effects

The introduction of a 1-trimethylsilyloxy group in 4-pentyne to form 1-trimethylsilyloxy-4-pentyne, introduces a new set of electronic and steric influences that modulate the chemical shift of the terminal alkyne proton. The key to understanding this influence lies in the nature of the trimethylsilyloxy (TMSO) group, -OSi(CH₃)₃.

The silicon atom is less electronegative than carbon, and the trimethylsilyl (TMS) group is generally considered to be electron-donating through inductive effects. However, the presence of the oxygen atom in the silyloxy group introduces a counteracting inductive withdrawal of electron density from the alkyl chain. This interplay of electronic effects transmitted through the three-bond distance between the oxygen and the alkyne terminus will subtly influence the electron density around the terminal alkyne proton.

Comparative Analysis of 1H NMR Chemical Shifts

CompoundFunctional Group at C1Terminal Alkyne Proton (H-1) Chemical Shift (δ, ppm)
4-Pentyn-1-ol-OH~1.94
Generic Terminal Alkyne-R (alkyl)1.7 - 3.1
1-Trimethylsilyloxy-4-pentyne -OSi(CH₃)₃ Predicted: ~1.9 - 2.1

The experimental 1H NMR spectrum of 4-pentyn-1-ol shows the terminal alkyne proton at approximately 1.94 ppm.[2][3][4] The hydroxyl group at the other end of the C5 chain has a modest electron-withdrawing effect that is transmitted through the sigma bonds, slightly deshielding the alkyne proton compared to a simple alkyl-substituted alkyne.

For 1-trimethylsilyloxy-4-pentyne, the replacement of the hydroxyl proton with a trimethylsilyl group is not expected to cause a dramatic shift in the terminal alkyne proton's resonance. The overall electronic effect of the -OSi(CH₃)₃ group is relatively neutral in this context. While the oxygen is electronegative, the electron-donating nature of the silicon and methyl groups mitigates this effect. Therefore, the chemical shift of the terminal alkyne proton in 1-trimethylsilyloxy-4-pentyne is predicted to be very similar to that in 4-pentyn-1-ol, likely in the range of 1.9 to 2.1 ppm .

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To experimentally verify the chemical shift of the terminal alkyne proton in 1-trimethylsilyloxy-4-pentyne, the following protocol for obtaining a high-resolution 1H NMR spectrum is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of 1-trimethylsilyloxy-4-pentyne in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-12 ppm).

  • Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ of the protons in the molecule to ensure quantitative integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

Logical Framework for Chemical Shift Prediction

The following diagram illustrates the key factors influencing the 1H NMR chemical shift of a terminal alkyne proton, providing a logical framework for predicting and interpreting spectral data.

G substituent Substituent (R) alkyne Terminal Alkyne (-C≡C-H) substituent->alkyne Electronic Effects (Inductive, Resonance) shift Observed Chemical Shift (δ, ppm) alkyne->shift Magnetic Anisotropy (Shielding Cone)

Caption: Factors influencing the terminal alkyne proton chemical shift.

Conclusion

The 1H NMR chemical shift of the terminal alkyne proton in 1-trimethylsilyloxy-4-pentyne is a valuable parameter for structural confirmation and purity assessment. Based on a comparative analysis with its precursor, 4-pentyn-1-ol, and an understanding of the electronic effects of the trimethylsilyloxy group, the chemical shift is predicted to be in the range of 1.9 to 2.1 ppm. This guide provides the theoretical foundation and practical considerations for researchers to confidently interpret the 1H NMR spectra of silyloxy-containing alkynes, contributing to the robust characterization of these important synthetic intermediates.

References

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Safety Operating Guide

Personal protective equipment for handling 1-Trimethylsilyloxy-4-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for 1-Trimethylsilyloxy-4-pentyne, moving beyond mere compliance to foster a deep understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of 1-Trimethylsilyloxy-4-pentyne

Key Hazard Considerations:

  • Flammability: Like many organosilicon compounds and low-molecular-weight organic molecules, 1-Trimethylsilyloxy-4-pentyne is expected to be a flammable or combustible liquid.[1] Vapors can be heavier than air and may form explosive mixtures with air, especially upon heating.[2] Therefore, it is imperative to handle this reagent away from heat, sparks, and open flames.[1][2]

  • Skin and Eye Irritation: Similar silylated alkynes are known to cause skin and serious eye irritation.[1] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).

  • Reactivity of the Terminal Alkyne: The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., sodium amide, NaNH₂) to form a highly nucleophilic acetylide anion.[3][4][5] This anion is reactive towards various electrophiles. While this reactivity is synthetically useful, it also presents a hazard if incompatible reagents are mixed.

  • Sensitivity of the Trimethylsilyl (TMS) Ether: The TMS ether group is sensitive to moisture and is readily cleaved by acidic or basic conditions, as well as by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), to regenerate the corresponding alcohol.[6][7] This hydrolysis can be rapid, especially under acidic conditions.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being undertaken. The following table provides a summary of recommended PPE for handling 1-Trimethylsilyloxy-4-pentyne.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (in open lab) Chemical safety goggles and face shieldNitrile or Neoprene glovesFlame-retardant lab coatNIOSH-approved respirator with organic vapor cartridges
Reaction Setup (in fume hood) Chemical safety gogglesNitrile or Neoprene glovesFlame-retardant lab coatNot generally required if work is performed in a certified fume hood
Workup/Extraction (in fume hood) Chemical safety gogglesNitrile or Neoprene glovesFlame-retardant lab coatNot generally required
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor cartridges
Rationale for PPE Selection:
  • Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large quantities or during spill cleanup.

  • Hand Protection: Nitrile gloves offer good short-term protection against incidental splashes of many organic chemicals.[8] For prolonged contact or when handling larger quantities, more robust gloves like neoprene should be considered. Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[9][10]

  • Body Protection: A standard flame-retardant laboratory coat should be worn and kept fastened to protect skin and clothing.

  • Respiratory Protection: Due to the compound's volatility, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is essential when handling it outside of a certified chemical fume hood.[11][12] This is critical during weighing operations or in the event of a significant spill.

Operational and Disposal Plans: A Step-by-Step Guide

A safe experimental workflow encompasses not only the reaction itself but also the preparation, workup, and, critically, the disposal of all waste materials.

Safe Handling and Reaction Procedure

The following workflow diagram illustrates the decision-making process for safely handling 1-Trimethylsilyloxy-4-pentyne from receipt to reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification storage Store at recommended temperature, away from heat and moisture fume_hood Work exclusively in a certified chemical fume hood storage->fume_hood ppe_check Don appropriate PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_check inert_atm Use inert atmosphere (N2 or Ar) if moisture-sensitive reagents are present ppe_check->inert_atm temp_control Use appropriate temperature control (ice bath, etc.) inert_atm->temp_control reagent_add Add reagents slowly and controllably temp_control->reagent_add monitoring Monitor reaction progress (TLC, GC, etc.) reagent_add->monitoring quench Quench reaction carefully monitoring->quench extraction Perform extractions in fume hood quench->extraction purification Purify product (e.g., column chromatography) extraction->purification

Caption: Disposal workflow for 1-Trimethylsilyloxy-4-pentyne waste.

By adhering to these detailed protocols, you can confidently and safely incorporate 1-Trimethylsilyloxy-4-pentyne into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.